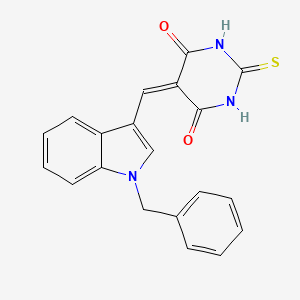
5-((1-benzyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1-benzyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound is also known as thiohydantoin derivative and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 5-((1-benzyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been synthesized through various methods, including condensation reactions. For instance, Asiri and Khan (2010) synthesized a similar compound, 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, through condensation, and confirmed its structure using spectral analysis techniques like IR, 1H-NMR, 13C-NMR, and EI-MS (Asiri & Khan, 2010).
Anticancer Potential
Several studies have focused on the anticancer properties of derivatives of this compound. Penthala et al. (2013) evaluated novel derivatives for cytotoxicity against various human tumor cell lines, finding significant growth inhibition in melanoma, leukemia, and ovarian cancer cells (Penthala et al., 2013). Similarly, Zi-cheng (2013) synthesized derivatives with antitumor activity against lung and colon cancer cells, showing potential as cancer inhibitory agents (Li Zi-cheng, 2013).
Antimicrobial Activity
Compounds structurally related to this compound have shown antimicrobial properties. Laxmi et al. (2012) synthesized derivatives that exhibited moderate activity against various microorganisms, including bacteria and fungi (Vijaya Laxmi et al., 2012).
Radio-sensitizing Agents
In the context of cancer treatment, derivatives of this compound have been investigated for their potential as radio-sensitizing agents. Reddy et al. (2010) synthesized analogs and evaluated their radiosensitization activity against the HT-29 cell line, identifying several potent agents (Reddy et al., 2010).
Hydrogen-Bonding Patterns and Applications in Engineering and Materials Science
Sharma et al. (2018) studied thiobarbituric acid (TBA) derivatives, closely related to the compound , for their applications in pharmaceuticals, engineering, and materials science, focusing on hydrogen-bonding patterns (Sharma et al., 2018).
Green Chemistry Approaches
Dhorajiya and Dholakiya (2013) developed an organic solvent-free synthesis method for derivatives of this compound, highlighting the role of green chemistry in its production (Dhorajiya & Dholakiya, 2013).
Eigenschaften
IUPAC Name |
5-[(1-benzylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18-16(19(25)22-20(26)21-18)10-14-12-23(11-13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-10,12H,11H2,(H2,21,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJDJQLZWACEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

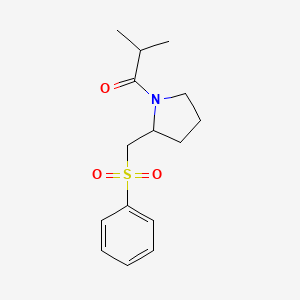
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide](/img/structure/B2643231.png)
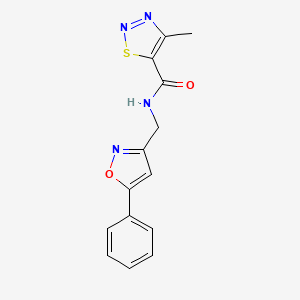



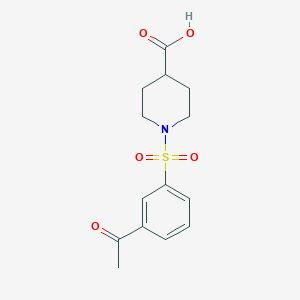
![N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643242.png)
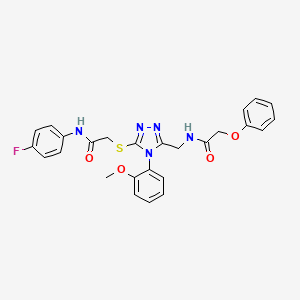
![6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643244.png)
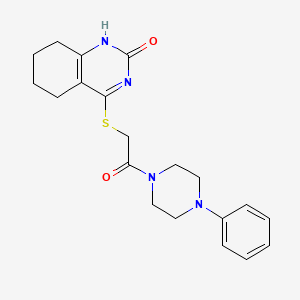
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2643248.png)
![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)
